molecular formula C10H12O2 B1277372 1-ethenyl-3,5-dimethoxybenzene CAS No. 40243-87-6

1-ethenyl-3,5-dimethoxybenzene

Cat. No.: B1277372
CAS No.: 40243-87-6
M. Wt: 164.2 g/mol
InChI Key: YYDWZJCCIAMZIH-UHFFFAOYSA-N
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Description

1-Ethenyl-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H12O2 . It is characterized by the presence of a benzene ring substituted with two methoxy groups at the 3 and 5 positions and an ethenyl group at the 1 position. This compound is known for its unique aromatic properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst such as copper(I) iodide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-ethyl-3,5-dimethoxybenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: Catalysts like or are employed.

    Substitution: Reagents such as or in the presence of a Lewis acid catalyst like are used.

Major Products:

    Oxidation: 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: 1-ethyl-3,5-dimethoxybenzene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-Ethenyl-3,5-dimethoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.

    Industry: It is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethenyl-3,5-dimethoxybenzene exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions with aromatic systems, while the methoxy groups can engage in hydrogen bonding and dipole-dipole interactions . These interactions can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

  • 1-ethynyl-3,5-dimethoxybenzene
  • 1-ethyl-3,5-dimethoxybenzene
  • 1-bromo-3,5-dimethoxybenzene

Comparison: 1-Ethenyl-3,5-dimethoxybenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its ethynyl and ethyl analogs. The ethenyl group allows for additional reactions such as polymerization and cross-coupling, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Ethenyl-3,5-dimethoxybenzene, also known as 1-ethynyl-3,5-dimethoxybenzene, is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O2C_{10}H_{10}O_2 and features an ethenyl group along with two methoxy substituents. Its structure allows for unique interactions with biological molecules due to the presence of π-electron systems that facilitate various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ethenyl group can engage in π-π interactions with aromatic systems, while the methoxy groups are capable of forming hydrogen bonds and dipole-dipole interactions . These interactions influence the compound's reactivity and binding affinity to proteins and other biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains. For instance, it has shown activity against liver cancer cells in bacterial extracts.
  • Anticancer Potential : The compound is being investigated for its potential use in cancer therapies due to its ability to inhibit certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaKey Features
1-Bromo-3,5-dimethoxybenzeneC10H11BrO2Bromine substituent affecting reactivity
4-Ethynylphenylboronic acid pinacol esterC11H13B O2Boronic acid functionality
4-EthynylanisoleC10H10O2Similar methoxy substitution

This table highlights how the presence of different substituents can influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antibacterial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria. The results indicated an over 50-fold increase in activity compared to control substances .
  • Anticancer Research : Research conducted on liver cancer cells showed that this compound could inhibit cell proliferation effectively. Further investigations are ongoing to elucidate its mechanism and potential as a therapeutic agent.
  • Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that this compound can act as a dual inhibitor for ribonucleotide reductase and tyrosinase, suggesting its potential role in cancer treatment and skin pigmentation disorders .

Properties

IUPAC Name

1-ethenyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWZJCCIAMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431125
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40243-87-6
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc powder (purity; 85%, 14.75 g) is suspended in N,N-dimethylformamide (50 ml) under argon atmosphere, and thereto is added dropwise with stirring acetyl chloride (1.06 g) at 50° C. over a period of 10 minutes, and then the mixture is stirred for 15 minutes. To the mixture is added dropwise a solution of 3,5-dimethoxybenzaldehyde (10 g) in dibromomethane (15.69 g) over a period of 20 minutes, and the mixture is stirred for 30 minutes. The reaction solution is cooled with ice, and thereto is added dropwise a saturated aqueous ammonium chloride solution (40 ml), and further thereto is added diethyl ether. The insoluble materials are removed by filtration, and the filtrate is extracted with diethyl ether. The extract is washed successively with 10% hydrochloric acid, water, 10% aqueous sodium hydroxide solution, and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to give 3,5-dimethoxystyrene (8.29 g).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.69 g
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
14.75 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3,5-Dimethoxystyrene be used to synthesize more complex molecules?

A2: Yes, 3,5-Dimethoxystyrene serves as a valuable building block in organic synthesis []. Researchers have successfully employed it in the synthesis of cyclic ketone derivatives, which hold potential as anti-inflammatory agents []. This highlights the versatility of 3,5-Dimethoxystyrene as a starting material for developing novel compounds with potential biological activities.

Q2: How does the configuration of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, a derivative of 3,5-Dimethoxystyrene, affect its molecular conformation?

A3: Interestingly, trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, synthesized through Ru-catalyzed homo-olefin metathesis of 3,5-Dimethoxystyrene, exclusively forms the E-isomer []. Notably, within a single symmetric unit, two molecules of this compound adopt distinct conformations: s-syn-anti and all-s-anti. This observation underscores the influence of stereochemistry on the conformational preferences of molecules derived from 3,5-Dimethoxystyrene [].

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